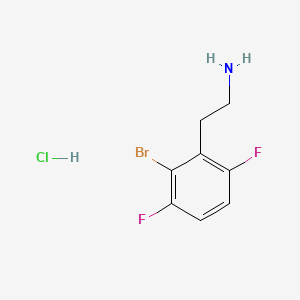

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride

Description

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is attached to an ethanamine group

Properties

Molecular Formula |

C8H9BrClF2N |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

2-(2-bromo-3,6-difluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8BrF2N.ClH/c9-8-5(3-4-12)6(10)1-2-7(8)11;/h1-2H,3-4,12H2;1H |

InChI Key |

NULPBHOEEWNCCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCN)Br)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

- 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

- 2-Bromo-1-(3,4-difluorophenyl)ethanone

- 2-Bromo-1-(2,3-difluorophenyl)ethanone

Comparison: Compared to similar compounds, 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications .

Biological Activity

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2007759-27-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBrFN·HCl

- Molecular Weight : 237.04 g/mol

- Purity : Typically >95% in commercial preparations

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of this compound have shown significant activity against various strains of bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 75 µg/mL |

| Compound C | S. agalactiae | 100 µg/mL |

Studies indicate that modifications in the halogenated phenyl rings enhance the antibacterial potency, suggesting that the bromine and fluorine substitutions play a critical role in activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for cytotoxic effects on various cancer cell lines. Research indicates that certain derivatives exhibit cytotoxicity comparable to established anticancer agents. For example:

- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF-7 (breast cancer)

- Results : IC values ranged from 10 µM to 30 µM for different derivatives, indicating potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve interference with bacterial protein synthesis and disruption of cellular membranes. The presence of halogen atoms enhances lipophilicity, allowing better membrane penetration and subsequent disruption .

Study 1: Antibacterial Efficacy

A study conducted by researchers at MDPI evaluated the antibacterial efficacy of several halogenated phenyl compounds, including derivatives of the target compound. The study utilized agar diffusion methods to assess the inhibition zones against E. coli and S. aureus, demonstrating that compounds with bromine substitutions showed enhanced antibacterial properties compared to their non-brominated analogs .

Study 2: Cytotoxicity in Cancer Models

In a separate investigation into the anticancer activities of related compounds, it was found that derivatives exhibited significant cytotoxic effects on FaDu cells, leading to apoptosis as confirmed by flow cytometry analysis. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.